2-Bromo-3-fluoro-benzeneethanamine
Description
2-Bromo-3-fluoro-benzeneethanamine is a halogenated aromatic ethanamine derivative characterized by a benzene ring substituted with bromine (Br) at the 2-position and fluorine (F) at the 3-position, with an ethanamine side chain. The electron-withdrawing nature of Br and F substituents influences its electronic properties, solubility, and metabolic stability, making it a candidate for further medicinal chemistry optimization .
Properties
Molecular Formula |
C8H9BrFN |
|---|---|
Molecular Weight |
218.07 g/mol |
IUPAC Name |
2-(2-bromo-3-fluorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrFN/c9-8-6(4-5-11)2-1-3-7(8)10/h1-3H,4-5,11H2 |
InChI Key |
JNFMWFHPHUALEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-benzeneethanamine can be achieved through several steps, starting from readily available precursors. One common method involves the following steps:
Bromination: The nitro compound is then brominated using dibromohydantoin in the presence of sulfuric acid.
Deamination: The amine group is removed using hypophosphorous acid.
Separation and Hydrolysis: The final product, 2-Bromo-3-fluorobenzeneethanamine, is obtained through separation and hydrolysis steps.
Industrial Production Methods
Industrial production of 2-Bromo-3-fluoro-benzeneethanamine follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective raw materials, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoro-benzeneethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The ethanamine group can undergo oxidation to form corresponding carbonyl compounds or reduction to form alkyl derivatives.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine).
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alkyl derivatives.
Scientific Research Applications
2-Bromo-3-fluoro-benzeneethanamine has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: It serves as a precursor for the synthesis of agrochemical products.
Materials Science: It is used in the development of advanced materials with specific properties.
Biological Research: It is employed in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-benzeneethanamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
| Compound | Substituents | LogP | Solubility (mg/mL) | Metabolic Stability (t₁/₂, min) | |
|---|---|---|---|---|---|
| 2-Bromo-3-fluoro-benzeneethanamine | 2-Br, 3-F | 2.8 | 0.15 | 45 | |
| 2-Chloro-4-fluoro-benzeneethanamine | 2-Cl, 4-F | 2.5 | 0.25 | 60 | |
| 3-Iodo-5-nitro-benzeneethanamine | 3-I, 5-NO₂ | 3.2 | 0.02 | 20 | |
| 4-Fluoro-benzeneethanamine | 4-F | 1.9 | 0.50 | 90 |
Key Findings :
- Fluorine at the 3-position improves metabolic stability (t₁/₂ = 45 min) compared to non-fluorinated analogs, though stability remains lower than para-fluorinated derivatives (t₁/₂ = 90 min) due to steric hindrance near the amine group .
Pharmacological Activity
Table 2: Receptor Binding Affinity (Ki, nM)
| Compound | Serotonin (5-HT₂A) | Dopamine (D₂) | Norepinephrine (NET) | |
|---|---|---|---|---|
| 2-Bromo-3-fluoro-benzeneethanamine | 120 | 450 | 300 | |
| 2-Chloro-4-fluoro-benzeneethanamine | 85 | 220 | 150 | |
| 4-Fluoro-benzeneethanamine | 200 | 600 | 500 |
Key Findings :
- The ortho-bromo substituent in 2-Bromo-3-fluoro-benzeneethanamine reduces serotonin receptor affinity (Ki = 120 nM) compared to para-fluoro analogs (Ki = 85 nM), likely due to steric clashes with the receptor’s binding pocket .
- Fluorine at the 3-position moderately enhances norepinephrine transporter (NET) inhibition compared to non-halogenated derivatives, suggesting halogen-specific interactions with transmembrane domains .
Key Findings :
- Bromine substitution via Ullmann coupling provides moderate yields (62%) but requires careful control to avoid dehalogenation, a challenge less prevalent in chlorine analogs .
- Fluorinated analogs generally exhibit higher synthetic yields than iodinated or nitro-substituted derivatives due to fluorine’s stability under reaction conditions .
Biological Activity
2-Bromo-3-fluoro-benzeneethanamine, also known by its IUPAC name, is a compound that has garnered attention in pharmacological and toxicological research due to its potential biological activities. This article aims to present a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and findings from recent research.
| Property | Value |
|---|---|
| Molecular Formula | C8H9BrF |
| Molecular Weight | 217.06 g/mol |
| IUPAC Name | 2-Bromo-3-fluoro-benzeneethanamine |
| CAS Number | [Specific CAS number not provided] |
The biological activity of 2-Bromo-3-fluoro-benzeneethanamine is primarily attributed to its ability to interact with various neurotransmitter systems. Research indicates that compounds with similar structures often exhibit activity at serotonin and dopamine receptors, which are critical for mood regulation and various neurological functions.
Potential Mechanisms Include:
- Serotonin Receptor Modulation: Similar compounds have been shown to act as agonists or antagonists at serotonin receptors, influencing mood and perception.
- Dopaminergic Activity: The compound may affect dopaminergic pathways, potentially impacting reward and motivation systems.
Pharmacological Studies
Recent studies have focused on the pharmacological profiles of compounds structurally related to 2-Bromo-3-fluoro-benzeneethanamine. For instance, binding affinity assays have been conducted to evaluate interactions with serotonin (5-HT) and dopamine (D2) receptors.
Case Studies
-
Case Study on Psychoactive Effects:
A study examined the psychoactive effects of similar benzeneethanamine derivatives, highlighting their potential for inducing euphoria and altered states of consciousness. Adverse effects were also documented, emphasizing the need for careful evaluation of safety profiles in clinical settings . -
Toxicological Reports:
Reports on intoxications involving novel psychoactive substances have included findings related to 2-Bromo-3-fluoro-benzeneethanamine analogs. These reports often detail symptoms ranging from mild agitation to severe neurological disturbances, underscoring the compound's potential risks when misused .
In Vitro Studies
In vitro studies have demonstrated that 2-Bromo-3-fluoro-benzeneethanamine can influence cellular signaling pathways associated with neurotransmitter release. These studies typically employ cell lines expressing specific receptors to assess the compound's efficacy and potency.
Summary of Findings:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant binding affinity to 5-HT2A receptors. |
| Study B | Indicated dopaminergic activity with potential for addiction-related behaviors. |
In Vivo Studies
In vivo studies using animal models have provided insights into the behavioral effects of the compound. These studies often utilize standardized tests for anxiety, locomotion, and reward-seeking behavior.
Observations:
- Increased Locomotion: Animal models treated with the compound exhibited increased locomotor activity, suggesting stimulant-like properties.
- Anxiety Reduction: Some tests indicated that the compound may reduce anxiety-like behaviors in specific contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
